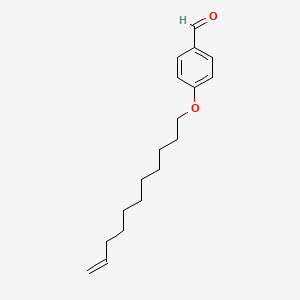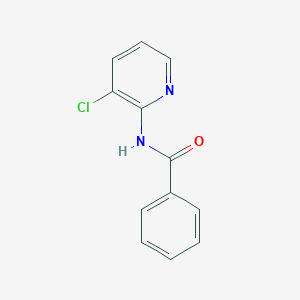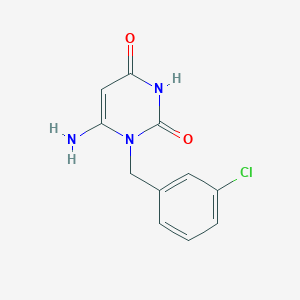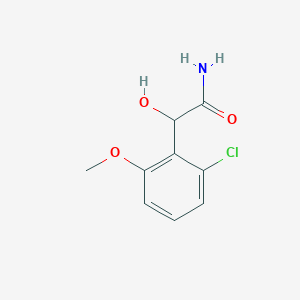
3-tert-butyl-4-propan-2-yloxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-4-propan-2-yloxybenzoyl chloride is an organic compound with the molecular formula C14H19ClO2. It is a derivative of benzoyl chloride, featuring tert-butyl and isopropoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-propan-2-yloxybenzoyl chloride typically involves the acylation of 3-tert-butyl-4-isopropoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-Tert-butyl-4-isopropoxybenzoic acid+SOCl2→3-Tert-butyl-4-isopropyloxybenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride (AlCl3) can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-propan-2-yloxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-tert-butyl-4-isopropoxybenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-tert-butyl-4-isopropoxybenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can lead to hydrolysis.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used to facilitate the acylation reaction.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Thioesters: Formed by reaction with thiols.
3-Tert-butyl-4-isopropoxybenzoic acid: Formed by hydrolysis.
Scientific Research Applications
3-tert-butyl-4-propan-2-yloxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-tert-butyl-4-isopropoxybenzoyl group into various molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and intermediates for medicinal chemistry.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-propan-2-yloxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Similar structure but lacks the isopropoxy group.
3-tert-Butylbenzoyl chloride: Similar structure but lacks the isopropoxy group.
4-Isopropoxybenzoyl chloride: Similar structure but lacks the tert-butyl group.
Uniqueness
3-tert-butyl-4-propan-2-yloxybenzoyl chloride is unique due to the presence of both tert-butyl and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C14H19ClO2 |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
3-tert-butyl-4-propan-2-yloxybenzoyl chloride |
InChI |
InChI=1S/C14H19ClO2/c1-9(2)17-12-7-6-10(13(15)16)8-11(12)14(3,4)5/h6-9H,1-5H3 |
InChI Key |
YEMQALVBHQSSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Ethylimidazo[1,2-a]pyridine](/img/structure/B8570662.png)

![5-tert-Butyl-3-(2-chloro-benzyl)-7-morpholin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8570680.png)








